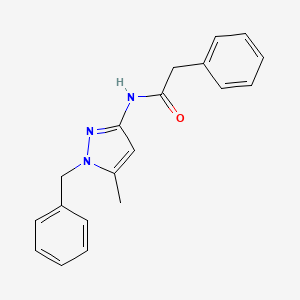![molecular formula C11H17Cl2NO B4416787 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4416787.png)
2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride
Vue d'ensemble
Description
2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride, also known as CCG-1423, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in 2007 by a team of researchers at the University of North Carolina at Chapel Hill. Since then, CCG-1423 has been the subject of numerous studies investigating its mechanism of action, physiological effects, and potential applications in cancer research.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride involves its inhibition of RhoA activity. RhoA is a small GTPase protein that plays a key role in regulating cell migration and proliferation. When RhoA is activated, it promotes the formation of actin stress fibers and focal adhesions, which are necessary for cell movement. However, when RhoA is inhibited by this compound, cells are unable to migrate and proliferate effectively, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of RhoA activity, decreased cell migration and proliferation, and decreased tumor growth and metastasis. Additionally, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, further inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride is its specificity for RhoA inhibition, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, this compound has been shown to be effective in both in vitro and in vivo models, making it a promising candidate for further research. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride. One area of interest is the development of more potent and selective RhoA inhibitors, which may have greater efficacy in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum effectiveness. Finally, research is needed to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride has been shown to have potential applications in cancer research, specifically in the treatment of breast cancer and leukemia. Studies have demonstrated that this compound inhibits the activity of a protein called RhoA, which is involved in cell migration and proliferation. By inhibiting RhoA, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPMOCQBNBVTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-4-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4416716.png)
![N-phenyl-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4416728.png)
![(3,4-dimethoxyphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4416735.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4416739.png)

![5-(4-hydroxyphenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4416746.png)
![N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4416749.png)
![2-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416756.png)

![6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4416769.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4416774.png)
![4-(4-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4416779.png)
![N-(5-{[(2,4-difluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4416804.png)